(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound featuring a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole typically involves the condensation of pyrrole derivatives with suitable amines under catalytic conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method provides good to excellent yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing a single nitrogen atom.
Indole: A bicyclic compound with a fused benzene and pyrrole ring, known for its biological activity.
Uniqueness: (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1-phenylethyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-8-7-13-9-15-10-14(13)16/h2-6,11,13-15H,7-10H2,1H3 |
InChI Key |
BYDOZJQQICNGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3C2CNC3 |
Origin of Product |
United States |
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